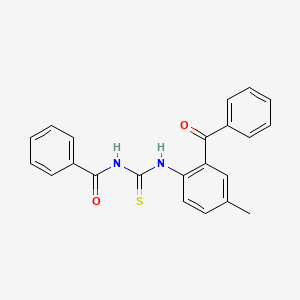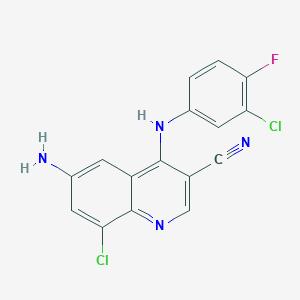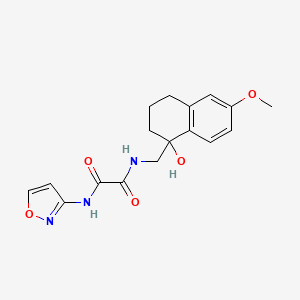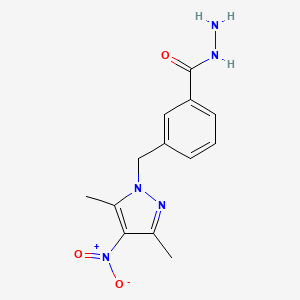![molecular formula C19H16ClF6N3O2 B2505985 [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[4-(trifluoromethoxy)phenyl]methanone CAS No. 1023829-68-6](/img/structure/B2505985.png)
[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The papers provided do not detail the synthesis of the specific compound . However, the synthesis of structurally related compounds, such as those involving chloro, trifluoromethyl, and pyridinyl groups, typically involves multi-step organic reactions that may include nitration, chlorination, and the introduction of trifluoromethyl groups. For example, the synthesis of a side product in benzothiazinone synthesis is reported, which includes a chloro, nitro, and trifluoromethyl phenyl moiety coupled with a piperidinyl methanone group . This suggests that similar synthetic strategies could potentially be applied to the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized in the literature. For instance, the structural characterization of a side product in benzothiazinone synthesis provides insights into the crystal and molecular structure of a compound with a chloro, nitro, and trifluoromethyl phenyl group . This information is valuable as it can inform the prediction of the molecular structure of the compound , which likely exhibits a complex three-dimensional arrangement due to the presence of multiple substituents that can influence its overall shape and electronic distribution.
Chemical Reactions Analysis
While the specific chemical reactions of the compound “[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[4-(trifluoromethoxy)phenyl]methanone” are not discussed in the provided papers, the presence of functional groups such as chloro, trifluoromethyl, and methanone suggests that it may undergo reactions typical of these moieties. These could include nucleophilic substitution reactions at the chloro group, and the reactivity of the methanone carbonyl could be involved in condensation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, based on the structural features and the properties of similar compounds, it can be inferred that the compound may exhibit significant polarity due to the presence of electronegative fluorine atoms and the potential for hydrogen bonding due to the nitrogen atoms in the diazepan ring. The compound's solubility in organic solvents and water would be influenced by these polar groups, and its chromatographic behavior could be similar to that of the pyridazinone derivatives described, which were separated using chromatographic techniques .
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Synthesis
- Research on isomorphous structures with similar functional groups has shown the potential for studying the chlorine-methyl exchange rule, highlighting the importance of structural disorder in understanding molecular isomorphism and aiding in data-mining procedures for structural databases (V. Rajni Swamy et al., 2013).
- Studies on crystal and molecular structure analysis provide insights into the synthesis of complex heterocyclic compounds, demonstrating methods for characterizing side products in drug synthesis and offering potential pathways for creating new therapeutic agents (Tamira Eckhardt et al., 2020).
Biological Evaluation and Antimicrobial Activity
- Investigations into novel pyrazoline derivatives synthesized via microwave-assisted methods show promise in anti-inflammatory and antibacterial applications, suggesting that structurally similar compounds could serve as molecular templates for developing new antiinflammatory drugs (P. Ravula et al., 2016).
- Synthesis and antimicrobial activity studies on compounds containing a pyridine moiety underscore the potential of such molecules in producing antimicrobial agents, with specific substitutions enhancing activity against various pathogens (Satyender Kumar et al., 2012).
Pharmacological Potential
- The development of P2X7 antagonists through novel synthetic pathways illustrates the therapeutic potential of compounds with complex heterocyclic structures, which could be applied in treating mood disorders and other conditions (C. Chrovian et al., 2018).
- NK-1 antagonist activity in compounds utilizing pyridine metallation chemistry indicates a route for creating targeted therapies for conditions modulated by the NK-1 receptor, suggesting applications in pain management and depression (L. N. Jungheim et al., 2006).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF6N3O2/c20-15-10-13(18(21,22)23)11-27-16(15)28-6-1-7-29(9-8-28)17(30)12-2-4-14(5-3-12)31-19(24,25)26/h2-5,10-11H,1,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJONKODLVNGFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF6N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2505904.png)

![benzyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
![[2-(2-Aminoethoxy)ethyl]diethylamine](/img/structure/B2505909.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-3-(benzyloxy)benzamide](/img/structure/B2505911.png)
![1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2505912.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2505915.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acrylamide](/img/structure/B2505916.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2505922.png)
![N4-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl]-N2,N2,N4-trimethylpyrimidine-2,4-diamine](/img/structure/B2505924.png)
